beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C17H27NO2.ClH and a molecular weight of 313.91 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with octanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the effects of beta-alanine derivatives on cellular processes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. The compound may act as a false transmitter, replacing gamma-aminobutyric acid in neuronal uptake and receptor sensitivity . This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- Beta-Alanine tert-butyl ester hydrochloride
- Beta-Alanine methyl ester hydrochloride
- Beta-Alanine ethyl ester hydrochloride
Comparison:
- Beta-Alanine tert-butyl ester hydrochloride: Similar in structure but with a tert-butyl group instead of an octyl group. It is used as an intermediate in pharmaceutical synthesis .
- Beta-Alanine methyl ester hydrochloride: Contains a methyl group, making it smaller and potentially less hydrophobic than the octyl ester .
- Beta-Alanine ethyl ester hydrochloride: Features an ethyl group, offering different solubility and reactivity properties compared to the octyl ester .
Uniqueness: Beta-Alanine, 3-phenyl-, octyl ester, hydrochloride, DL- stands out due to its unique combination of a phenyl group and an octyl ester, which may confer distinct biochemical properties and applications .
Properties
CAS No. |
87252-92-4 |
---|---|
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
octyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-6-10-13-20-17(19)14-16(18)15-11-8-7-9-12-15;/h7-9,11-12,16H,2-6,10,13-14,18H2,1H3;1H |
InChI Key |
NMMYBCBPKQXPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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